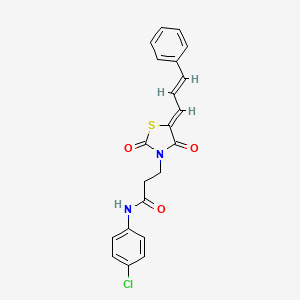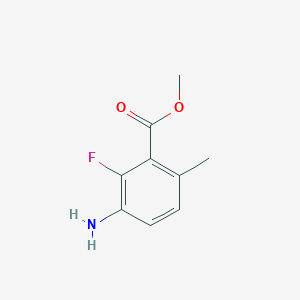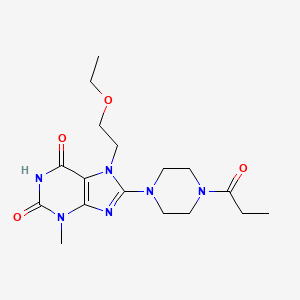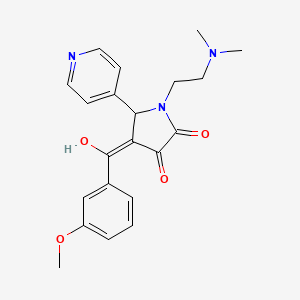![molecular formula C14H7F4NO B2561725 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile CAS No. 946387-10-6](/img/structure/B2561725.png)
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile is an organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical behavior, enhancing their stability and reactivity.
Méthodes De Préparation
The synthesis of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile typically involves multiple steps, including aromatic nitration and cyanation reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into primary amines.
Substitution: The presence of fluorine and trifluoromethyl groups makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparaison Avec Des Composés Similaires
2-Fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile can be compared with other fluorinated aromatic compounds, such as:
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-methyl-3-(trifluoromethyl)benzonitrile These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. The unique combination of fluorine and trifluoromethyl groups in this compound distinguishes it from other related compounds, offering distinct advantages in terms of stability and reactivity .
Propriétés
IUPAC Name |
2-fluoro-6-[3-(trifluoromethyl)phenoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4NO/c15-12-5-2-6-13(11(12)8-19)20-10-4-1-3-9(7-10)14(16,17)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSVZZCJKZEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C(=CC=C2)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(4-fluorophenyl)methyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2561644.png)

![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)
![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)


![2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2561657.png)


![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)
![N-(1-{N'-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2561663.png)
![2-(naphthalen-1-yl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2561664.png)

